Cas no 1266144-21-1 (1-4-(morpholin-4-yl)phenylcyclopropan-1-amine)

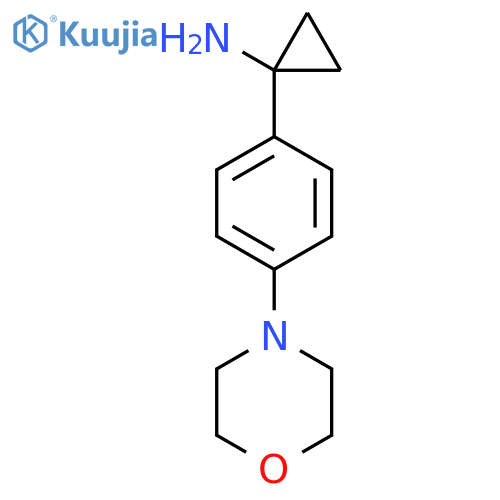

1266144-21-1 structure

商品名:1-4-(morpholin-4-yl)phenylcyclopropan-1-amine

1-4-(morpholin-4-yl)phenylcyclopropan-1-amine 化学的及び物理的性質

名前と識別子

-

- 1-4-(morpholin-4-yl)phenylcyclopropan-1-amine

- 1-[4-(morpholin-4-yl)phenyl]cyclopropan-1-amine

- 1266144-21-1

- EN300-1859773

-

- インチ: 1S/C13H18N2O/c14-13(5-6-13)11-1-3-12(4-2-11)15-7-9-16-10-8-15/h1-4H,5-10,14H2

- InChIKey: GDVOLMULPDBNKT-UHFFFAOYSA-N

- ほほえんだ: O1CCN(CC1)C1C=CC(=CC=1)C1(CC1)N

計算された属性

- せいみつぶんしりょう: 218.141913202g/mol

- どういたいしつりょう: 218.141913202g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 16

- 回転可能化学結合数: 2

- 複雑さ: 238

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 0.9

- トポロジー分子極性表面積: 38.5Ų

1-4-(morpholin-4-yl)phenylcyclopropan-1-amine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1859773-5.0g |

1-[4-(morpholin-4-yl)phenyl]cyclopropan-1-amine |

1266144-21-1 | 5g |

$2650.0 | 2023-06-01 | ||

| Enamine | EN300-1859773-5g |

1-[4-(morpholin-4-yl)phenyl]cyclopropan-1-amine |

1266144-21-1 | 5g |

$3065.0 | 2023-09-18 | ||

| Enamine | EN300-1859773-0.1g |

1-[4-(morpholin-4-yl)phenyl]cyclopropan-1-amine |

1266144-21-1 | 0.1g |

$930.0 | 2023-09-18 | ||

| Enamine | EN300-1859773-1g |

1-[4-(morpholin-4-yl)phenyl]cyclopropan-1-amine |

1266144-21-1 | 1g |

$1057.0 | 2023-09-18 | ||

| Enamine | EN300-1859773-10g |

1-[4-(morpholin-4-yl)phenyl]cyclopropan-1-amine |

1266144-21-1 | 10g |

$4545.0 | 2023-09-18 | ||

| Enamine | EN300-1859773-0.25g |

1-[4-(morpholin-4-yl)phenyl]cyclopropan-1-amine |

1266144-21-1 | 0.25g |

$972.0 | 2023-09-18 | ||

| Enamine | EN300-1859773-1.0g |

1-[4-(morpholin-4-yl)phenyl]cyclopropan-1-amine |

1266144-21-1 | 1g |

$914.0 | 2023-06-01 | ||

| Enamine | EN300-1859773-10.0g |

1-[4-(morpholin-4-yl)phenyl]cyclopropan-1-amine |

1266144-21-1 | 10g |

$3929.0 | 2023-06-01 | ||

| Enamine | EN300-1859773-0.5g |

1-[4-(morpholin-4-yl)phenyl]cyclopropan-1-amine |

1266144-21-1 | 0.5g |

$1014.0 | 2023-09-18 | ||

| Enamine | EN300-1859773-2.5g |

1-[4-(morpholin-4-yl)phenyl]cyclopropan-1-amine |

1266144-21-1 | 2.5g |

$2071.0 | 2023-09-18 |

1-4-(morpholin-4-yl)phenylcyclopropan-1-amine 関連文献

-

Ruizhi Li,Na Liu,Bingqiang Li,Yinong Wang,Guolin Wu,Jianbiao Ma Polym. Chem., 2015,6, 3671-3684

-

Zoubir El-Hachemi,Carlos Escudero,Francisco Acosta-Reyes,M. Teresa Casas,Virginia Altoe,Shaul Aloni,Gerard Oncins,Alessandro Sorrenti,Joaquim Crusats,J. Lourdes Campos,Josep M. Ribó J. Mater. Chem. C, 2013,1, 3337-3346

-

Tian Wen,Jian Zhang CrystEngComm, 2016,18, 218-221

1266144-21-1 (1-4-(morpholin-4-yl)phenylcyclopropan-1-amine) 関連製品

- 2060063-92-3(1-(piperidin-3-yl)piperidin-2-one dihydrochloride)

- 2680705-68-2(benzyl N-2-hydroxy-3-(2-methylmorpholin-4-yl)propylcarbamate)

- 1354028-27-5(2-Amino-N-[(3S)-1-methylpiperidin-3-yl]-N-propan-2-ylpropanamide)

- 2227651-43-4(rac-(1R,3R)-3-(3-fluoro-4-methylphenyl)-2,2-dimethylcyclopropylmethanamine)

- 2138346-82-2(INDEX NAME NOT YET ASSIGNED)

- 67000-41-3(5-Chloro-3-phenyl-1-vinyl-1H-pyrazole)

- 2228597-56-4(3-(5-methoxypyridin-2-yl)-2,2-dimethylpropan-1-ol)

- 1416438-89-5(7-Iodoquinoline-3-carboxylic acid)

- 1595954-93-0(1-(furan-2-yl)-3-(oxolan-3-yl)propane-1,3-dione)

- 1447952-95-5(3-Ethyl-5,6,7,8-tetrahydro-3H-pyrido[3,4-d]pyridazin-4-one)

推奨される供給者

Handan Zechi Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Taizhou Jiayin Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Nanjing jingzhu bio-technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Nantong Boya Environmental Protection Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Aoguang Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量